molecular formula C11H17BN2O2 B11886917 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B11886917
M. Wt: 220.08 g/mol
InChI Key: UFWJNSLLPXAKIG-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is an organic compound that features a pyrazine ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the borylation of a pyrazine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-6-bromopyrazine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), etc.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate, etc.

Major Products

    Coupling Products: Biaryl compounds or other substituted pyrazines.

    Oxidized Products: Boronic acids or other oxidized derivatives.

Scientific Research Applications

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several applications in scientific research:

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C11H17BN2O2/c1-8-6-13-7-9(14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3

InChI Key

UFWJNSLLPXAKIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C

Origin of Product

United States

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